molecular formula C25H23N3O2S B5216699 2-[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one

2-[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one

Cat. No.: B5216699
M. Wt: 429.5 g/mol
InChI Key: GGSRDMBNLGROGN-UHFFFAOYSA-N
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Description

2-[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a furan ring, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one typically involves multi-step reactions. One common method includes the condensation of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with furan-2-carbaldehyde and thioglycolic acid under reflux conditions to form the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole and furan rings may also contribute to the compound’s biological activity by interacting with different cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one stands out due to its unique combination of structural features, which contribute to its diverse range of biological activities. The presence of the furan ring, in particular, adds to its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

2-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-2-18-10-12-19(13-11-18)24-22(16-28(26-24)20-7-4-3-5-8-20)25-27(23(29)17-31-25)15-21-9-6-14-30-21/h3-14,16,25H,2,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSRDMBNLGROGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C3N(C(=O)CS3)CC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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